molecular formula C17H14N8O B2935490 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1428372-88-6

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2935490
CAS RN: 1428372-88-6
M. Wt: 346.354
InChI Key: QYSYDKGZPYYSLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a pyrazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a triazole ring, which is a five-membered ring with three nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitrogen atoms in the rings can act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

This compound has shown promise in the field of antiviral research. Indole derivatives, which share structural similarities with our compound of interest, have been found to inhibit the influenza A virus and demonstrate selectivity against Coxsackie B4 virus . The presence of the 1,2,4-triazole moiety can be particularly significant, as triazole derivatives have been reported to exhibit effective cytotoxic activity against various cancer cell lines, which may also translate into antiviral effects .

Anti-inflammatory Properties

The pyrazole core of the compound is known for its anti-inflammatory potential. Pyrazoline derivatives, which are closely related to pyrazoles, have been reported to possess anti-inflammatory activities . This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases.

Anticancer Applications

Compounds with a 1,2,4-triazole structure have been associated with selectivity against cancer cell lines . The triazole ring in the compound’s structure could be leveraged to design novel anticancer agents, possibly offering a new avenue for cancer therapy.

Antimicrobial Effects

Indole derivatives have been recognized for their antimicrobial properties, including antibacterial and antifungal activities . The structural features of our compound, such as the pyrimidinyl and triazolyl groups, may enhance these properties, making it a candidate for developing new antimicrobial agents.

Antitubercular Activity

The compound’s indole-related framework has been linked to antitubercular activity. Specific indole derivatives have shown activity against tuberculosis, indicating that our compound could be a potential antitubercular agent .

Neuroprotective Potential

While not directly related to the compound , indole derivatives have been used in neurological research, suggesting that similar compounds could have neuroprotective effects. For instance, MPTP, an indole derivative, has been studied for its effects on microglial innate immune memory and Parkinson’s disease models . This opens up possibilities for the compound to be investigated for neuroprotection.

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

properties

IUPAC Name

2-methyl-5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-24-14(7-13(23-24)12-5-3-2-4-6-12)17(26)22-15-8-16(20-10-19-15)25-11-18-9-21-25/h2-11H,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYDKGZPYYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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